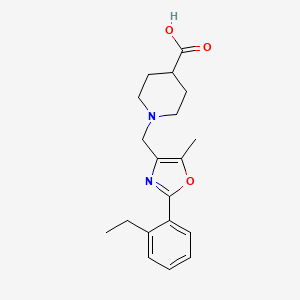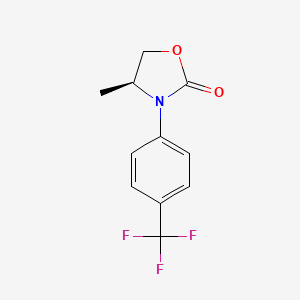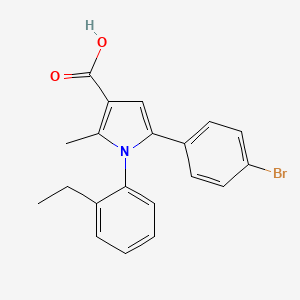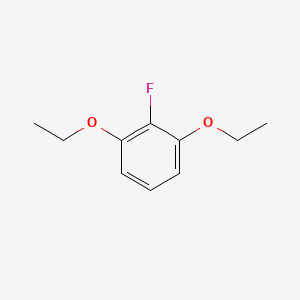![molecular formula C10H8Cl2N2O2 B12862164 Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B12862164.png)
Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of chlorine atoms and an ester functional group in its structure makes it a versatile intermediate for various chemical reactions and potential therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with 2,6-dichloro-4-nitropyridine, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired pyrrolo[3,2-c]pyridine core. The esterification of the carboxylic acid group is then achieved using ethanol in the presence of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography and crystallization further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent such as dimethylformamide.
Reduction Reactions: Hydrogen gas with a palladium on carbon catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrrolo[3,2-c]pyridine derivatives.
Reduction Reactions: Formation of amino derivatives.
Ester Hydrolysis: Formation of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
科学的研究の応用
Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds with biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
作用機序
The mechanism of action of Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
- Ethyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Ethyl 4,6-dichloro-1H-pyrrolo[3,4-c]pyridine-3-carboxylate
- Ethyl 4,6-dichloro-1H-pyrrolo[1,2-a]pyridine-3-carboxylate
Uniqueness
Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is unique due to its specific substitution pattern and the position of the ester group. This structural uniqueness can lead to different reactivity and biological activity compared to other similar compounds. The presence of chlorine atoms at positions 4 and 6 enhances its potential for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C10H8Cl2N2O2 |
|---|---|
分子量 |
259.09 g/mol |
IUPAC名 |
ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)5-4-13-6-3-7(11)14-9(12)8(5)6/h3-4,13H,2H2,1H3 |
InChIキー |
VRPGINDBAVOPEG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=CC(=NC(=C21)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Difluoromethyl)benzo[d]oxazol-7-ol](/img/structure/B12862088.png)
![1-Iododibenzo[b,d]furan-2-ol](/img/structure/B12862106.png)



![4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile](/img/structure/B12862117.png)
![4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862126.png)






